molecular formula C18H18N2O6 B5196742 3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid

3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid

Cat. No. B5196742
M. Wt: 358.3 g/mol
InChI Key: FDBXGSXNFKZNER-UHFFFAOYSA-N
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Description

3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid, commonly known as NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). NDGA has been extensively studied for its potential therapeutic benefits in treating various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

NDGA exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. NDGA also activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. Furthermore, NDGA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
NDGA has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. NDGA also regulates the expression of genes involved in lipid metabolism and glucose uptake. Additionally, NDGA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NDGA has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. NDGA has been extensively studied for its potential therapeutic benefits, and its mechanisms of action are well understood. However, NDGA also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, NDGA can be cytotoxic at high concentrations, which can affect cell viability in vitro.

Future Directions

There are several future directions for NDGA research. One area of interest is the development of NDGA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of NDGA's potential therapeutic benefits in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of NDGA and to optimize its therapeutic potential. Overall, NDGA is a promising compound with potential therapeutic benefits for various diseases.

Synthesis Methods

NDGA can be synthesized from 1,5-diaminonaphthalene and succinic anhydride. The reaction involves the condensation of the two compounds to form NDGA. The synthesis method has been optimized to improve the yield and purity of NDGA.

Scientific Research Applications

NDGA has been studied for its potential therapeutic benefits in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. NDGA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, NDGA has been found to have anti-obesity and anti-diabetic effects by regulating glucose and lipid metabolism.

properties

IUPAC Name

3-[[5-(2-carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c21-15(22)7-9-19-17(25)13-5-1-3-11-12(13)4-2-6-14(11)18(26)20-10-8-16(23)24/h1-6H,7-10H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBXGSXNFKZNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2C(=O)NCCC(=O)O)C(=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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